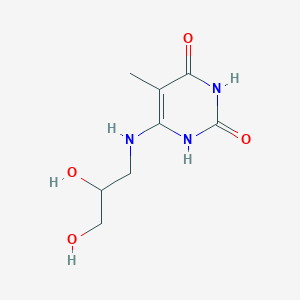
6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 2,3-dihydroxypropylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can take place at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: A precursor in the synthesis of the compound.
2,3-Dihydroxypropylamine: Another precursor used in the synthesis.
Pyrimidine Derivatives:
Uniqueness
6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O4 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-(2,3-dihydroxypropylamino)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O4/c1-4-6(9-2-5(13)3-12)10-8(15)11-7(4)14/h5,12-13H,2-3H2,1H3,(H3,9,10,11,14,15) |
InChI Key |
VQLAUWUXGXYPKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


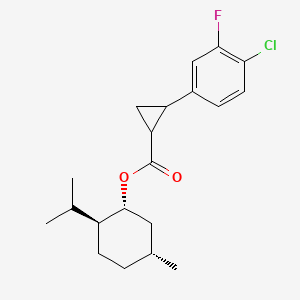
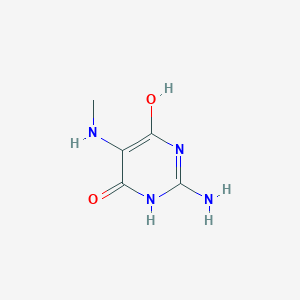
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
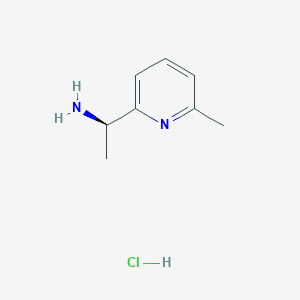
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
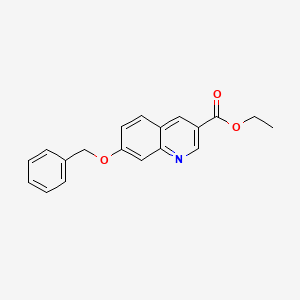
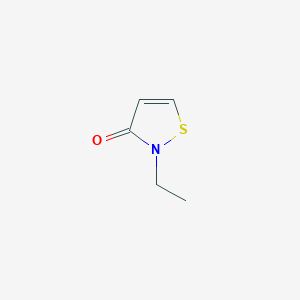

![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
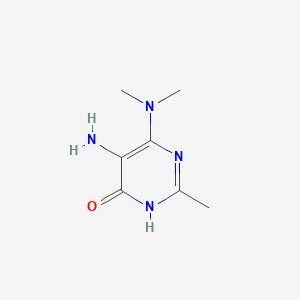
![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)

![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
